molecular formula C12H15N3O3 B5702735 5-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]-2,4(1H,3H)-pyrimidinedione

5-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]-2,4(1H,3H)-pyrimidinedione

Cat. No.: B5702735
M. Wt: 249.27 g/mol
InChI Key: WFCDKSRMJMVFAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]-2,4(1H,3H)-pyrimidinedione is a chemical compound that has gained significant attention in scientific research. This compound is commonly known as barbituric acid and is widely used in the pharmaceutical and chemical industries. The compound is synthesized through a complex process and has a wide range of applications in scientific research.

Mechanism of Action

The mechanism of action of 5-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]-2,4(1H,3H)-pyrimidinedione is not well understood. However, it is known to act on the central nervous system by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA). This leads to sedation and relaxation of the muscles, which makes it useful as a sedative and anesthetic.
Biochemical and Physiological Effects
The compound has several biochemical and physiological effects. It is known to induce sedation, hypnosis, and anesthesia. It can also cause respiratory depression and hypotension. In high doses, it can lead to coma and death. The compound is metabolized in the liver and excreted in the urine.

Advantages and Limitations for Lab Experiments

The advantages of using 5-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]-2,4(1H,3H)-pyrimidinedione in lab experiments include its low cost, easy availability, and high purity. The compound is also stable and can be stored for long periods without degradation. However, the compound has several limitations, including its toxicity and potential for abuse. It is also a controlled substance, which makes it difficult to obtain for research purposes.

Future Directions

There are several future directions for research on 5-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]-2,4(1H,3H)-pyrimidinedione. One area of research is the development of new synthetic methods for the compound that are more efficient and environmentally friendly. Another area of research is the discovery of new applications for the compound in the pharmaceutical and chemical industries. Finally, research on the mechanism of action of the compound could lead to the development of new drugs that target the central nervous system.

Synthesis Methods

The synthesis of 5-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]-2,4(1H,3H)-pyrimidinedione involves the reaction of urea with diethyl malonate, which leads to the formation of barbituric acid. The reaction requires the use of a strong base such as sodium ethoxide or sodium hydroxide to facilitate the reaction. The synthesis process is complex and requires careful control of reaction conditions to achieve high yields.

Scientific Research Applications

The compound has a wide range of applications in scientific research. It is commonly used as a standard reference material for the calibration of analytical instruments such as mass spectrometers and gas chromatographs. Barbituric acid is also used as a starting material for the synthesis of other compounds such as pharmaceutical drugs, agrochemicals, and dyes.

Properties

IUPAC Name

5-[(5,5-dimethyl-3-oxocyclohexen-1-yl)amino]-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3/c1-12(2)4-7(3-8(16)5-12)14-9-6-13-11(18)15-10(9)17/h3,6,14H,4-5H2,1-2H3,(H2,13,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFCDKSRMJMVFAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=CC(=O)C1)NC2=CNC(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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